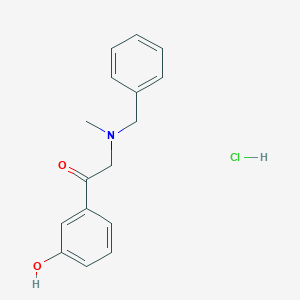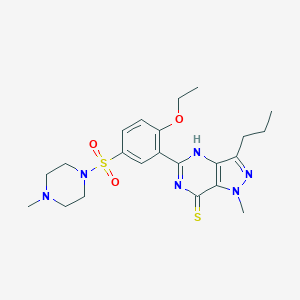
Benzyl(3-hydroxyphenacyl)methylammonium chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Benzyl(3-hydroxyphenacyl)methylammonium chloride often involves multi-component reactions, ionic liquids, and environmentally friendly methods. For instance, derivatives of similar structures have been synthesized through reactions involving aldehydes, anilines, or ammonium acetate in ionic liquids, which can be reused without efficiency loss (D. Shi et al., 2008). Another method includes one-pot synthesis techniques from 2-hydroxy acetophenones and phenacyl chlorides, showcasing the diversity in synthetic approaches for such compounds (J. Rangaswamy et al., 2015).
Molecular Structure Analysis
The structural analysis of Benzyl(3-hydroxyphenacyl)methylammonium chloride and related compounds involves understanding their crystalline form and interactions. For example, studies have shown the formation of molecular complexes between similar ammonium chlorides and hydroquinone, which are analyzed through X-ray crystallography to determine cell parameters and structural characteristics (N. Iimura et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds like Benzyl(3-hydroxyphenacyl)methylammonium chloride demonstrate a range of transformations and reactivities. For instance, the cyclization and recyclization reactions of related ammonium chlorides highlight the effect of substituents and reaction conditions on product formation (A. A. Khachatryan, 2011). Moreover, reactions with phenacyl chloride and various catalysts or conditions can lead to diverse products, including ketones, phosphonates, and furan derivatives, illustrating the compound's versatility in organic synthesis (A. Meisters et al., 1965).
Physical Properties Analysis
The physical properties of Benzyl(3-hydroxyphenacyl)methylammonium chloride are closely tied to its molecular structure and can be inferred from similar compounds. Characteristics such as solubility, thermal stability, and density are essential for understanding its behavior in various conditions. Polysulfonates related to this compound, for example, show excellent solubility, high thermal stability, and a specific density, providing insights into its physical properties (B. Manwar et al., 2005).
Chemical Properties Analysis
The chemical properties of Benzyl(3-hydroxyphenacyl)methylammonium chloride, including reactivity and interactions with other compounds, are central to its applications in synthesis and catalysis. Research on similar compounds has revealed the potential for hydroxylation reactions, formation of complex structures, and interactions leading to novel products (Yangxin Wang et al., 2015). These studies contribute to a deeper understanding of its chemical behavior and potential uses in organic chemistry.
Scientific Research Applications
Chemical Reactions and Synthesis
Benzyl(3-hydroxyphenacyl)methylammonium chloride has been utilized in various chemical reactions and synthesis processes. For instance, it plays a role in the Stevens rearrangement of ammonium salts containing 4-allyloxy(phenoxy)-2-butynyl group, leading to the formation of allenic amino ketones and furan derivatives under specific conditions (Manukyan et al., 2007). Additionally, it is involved in the intramolecular cyclization of dialkyl(4-hydroxy-2-butynyl)[3-(α-naphthyl)-2-propynyl]ammonium chlorides, influencing the formation of various isoindolinium salt systems (Khachatryan, 2011).
Antimicrobial and Biocide Applications
Benzyl(3-hydroxyphenacyl)methylammonium chloride has shown potential in antimicrobial applications. For instance, its derivatives demonstrate antimicrobial activity, as evidenced by the creation of (alkoxymethyl)dimethyl{2-hydroxy-5-[(4-X-phenyl)azo]benzyl}ammonium chlorides, which are new analogues of benzalkonium chloride with noted antimicrobial properties (Pernak et al., 1999). Furthermore, its use in biocide applications, particularly in water treatment and reverse osmosis systems, has been investigated, showing effective degradation under certain conditions (Lee et al., 2018).
Environmental and Industrial Applications
In environmental and industrial contexts, benzyl(3-hydroxyphenacyl)methylammonium chloride is studied for its role in biodegradation processes. A notable study includes the investigation of its biodegradation by Pseudomonas sp., isolated from returned activated sludge, which highlights its interaction with other quaternary ammonium compounds and the consequent effects on biodegradation efficiency (Khan et al., 2015).
Toxicology and Safety Studies
Studies on the safety and toxicological aspects of benzyl(3-hydroxyphenacyl)methylammonium chloride include its non-mutagenic and non-clastogenic properties. For example, metaphenoxy Benzyl Chloride, a related compound, has been assessed for mutagenic potential using Ames bacterial reverse-mutation assay and in vitro micronucleus assay, showing no mutagenicity or clastogenicity (Nirogi et al., 2015).
properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHUDAOMXLLADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072421 | |
| Record name | Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71786-67-9 | |
| Record name | Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71786-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylphenylephrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071786679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(3-hydroxyphenacyl)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLPHENYLEPHRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD5MJ2V8AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)


![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)


![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)